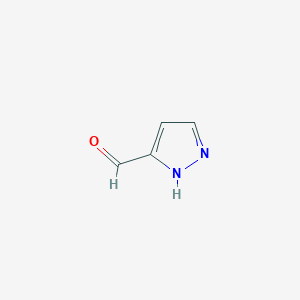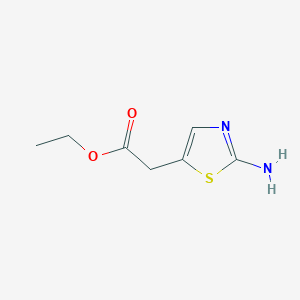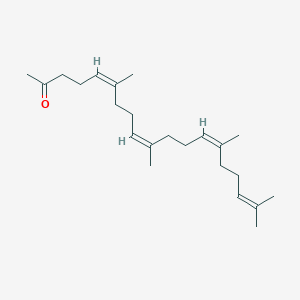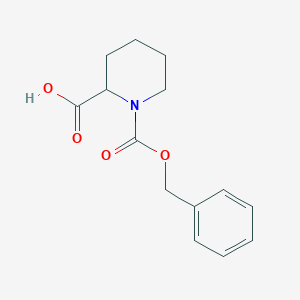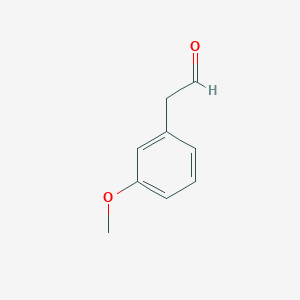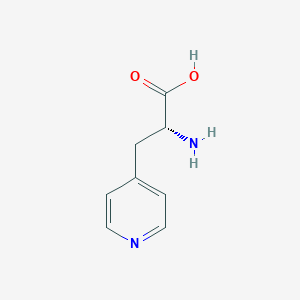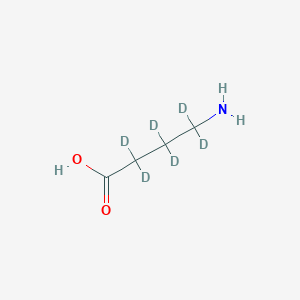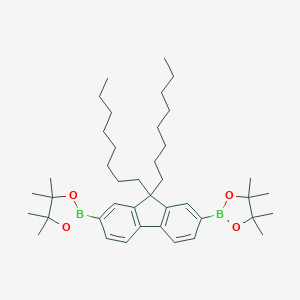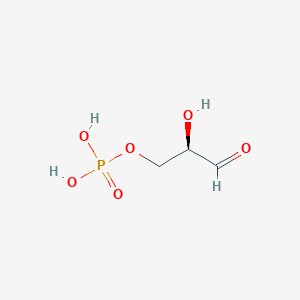
d-glyceraldehyde 3-phosphate
描述
. 该化合物在细胞能量产生和生物合成过程中起着重要作用。
准备方法
合成路线和反应条件: D-甘油醛 3-磷酸可以通过多种化学方法合成。一种改进的方法涉及使用化学酶法制备 D-甘油醛 3-磷酸。 该方法包括 D-甘油醛 3-磷酸与丙酮酸的缩合反应,该反应由重组 DXP 合成酶催化,从而获得高产率和纯度 .
工业生产方法: D-甘油醛 3-磷酸的工业生产通常涉及酶促过程,因为酶促过程具有特异性和效率。 在糖酵解途径中使用甘油醛-3-磷酸脱氢酶是一种常见的方法 .
化学反应分析
反应类型: D-甘油醛 3-磷酸经历多种类型的化学反应,包括:
氧化: 在 NAD+ 存在下,甘油醛-3-磷酸脱氢酶将其氧化为 1,3-二磷酸甘油酸.
还原: 在 NADH 存在下,它可以被还原为甘油-3-磷酸.
异构化: 它被三磷酸甘油醛异构酶异构化为二羟丙酮磷酸.
常用试剂和条件:
氧化: NAD+ 和甘油醛-3-磷酸脱氢酶。
还原: NADH 和甘油-3-磷酸脱氢酶。
异构化: 三磷酸甘油醛异构酶。
主要产物:
氧化: 1,3-二磷酸甘油酸。
还原: 甘油-3-磷酸。
异构化: 二羟丙酮磷酸。
科学研究应用
D-甘油醛 3-磷酸在科学研究中有很多应用:
作用机制
D-甘油醛 3-磷酸主要通过其在代谢途径中的作用发挥其作用。 它是甘油醛-3-磷酸脱氢酶的底物,该酶催化糖酵解中将其氧化为 1,3-二磷酸甘油酸 。此反应对于 ATP 产生和能量代谢至关重要。 此外,它参与卡尔文循环,在该循环中它使用 ATP 和 NADPH 转化为甘油醛-3-磷酸 .
类似化合物:
二羟丙酮磷酸: D-甘油醛 3-磷酸的异构体,由三磷酸甘油醛异构酶相互转换.
1,3-二磷酸甘油酸: D-甘油醛 3-磷酸氧化的产物.
甘油-3-磷酸: D-甘油醛 3-磷酸的还原形式.
独特性: D-甘油醛 3-磷酸的独特之处在于它在糖酵解和卡尔文循环中的核心作用,使其成为细胞能量产生和生物合成的必需物质 .
相似化合物的比较
Dihydroxyacetone phosphate: An isomer of D-glyceraldehyde 3-phosphate, interconverted by triose phosphate isomerase.
1,3-bisphosphoglycerate: A product of the oxidation of this compound.
Glycerol-3-phosphate: A reduced form of this compound.
Uniqueness: this compound is unique due to its central role in both glycolysis and the Calvin cycle, making it indispensable for energy production and biosynthesis in cells .
属性
IUPAC Name |
[(2R)-2-hydroxy-3-oxopropyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJXRIRHZLFYRP-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331398 | |
| Record name | glyceraldehyde-3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glyceraldehyde 3-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
591-57-1 | |
| Record name | Triose phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phosphoglyceraldehyde, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-glyceraldehyde 3-phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glyceraldehyde-3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHOSPHOGLYCERALDEHYDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9ZNF8JPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyceraldehyde 3-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Glyceraldehyde-3-phosphate (G3P) is a key intermediate molecule in several metabolic pathways, including glycolysis and gluconeogenesis. [] In glycolysis, G3P is generated from the breakdown of glucose and is further metabolized to produce energy in the form of ATP. It can also be used as a precursor for other molecules, such as lipids and amino acids.
A: G3P binds to the active site of GAPDH, a key enzyme in glycolysis. [, ] This binding is essential for the enzyme's catalytic activity, which involves the oxidation of G3P to 1,3-diphosphoglycerate. [] This reaction is coupled with the reduction of NAD+ to NADH, a crucial electron carrier in cellular respiration.
ANone: Glyceraldehyde 3-phosphate, also known as triose phosphate or 3-phosphoglyceraldehyde, is a 3-carbon sugar phosphate. It is the phosphate ester of the triose sugar, glyceraldehyde. While we don't have specific spectroscopic data from the provided research, its molecular formula is C3H7O6P and its molecular weight is 170.06 g/mol.
A: A coupled reaction is a process where an energetically unfavorable reaction (one that requires energy) is driven by an energetically favorable reaction (one that releases energy). In the case of G3P and GAPDH, the oxidation of G3P to 1,3-diphosphoglycerate is energetically favorable. This energy release is coupled to the phosphorylation of ADP to ATP, which is an energetically unfavorable reaction. This coupling allows for the efficient production of ATP, the primary energy currency of cells. []
A: Oxidative stress can lead to the oxidation of cysteine residues in GAPDH, particularly the catalytic cysteine residue Cys-152. [, , ] This oxidation can inhibit GAPDH activity, affecting its ability to bind and metabolize G3P. [] The resulting disruption in glycolysis can have significant downstream effects on cellular function.
A: Research suggests a link between GAPDH, G3P, and apoptosis, a programmed cell death process. Studies show that under oxidative stress, GAPDH can translocate to the nucleus and form aggregates. [, ] These aggregates have been implicated in neuronal cell death. [] While the exact mechanism linking G3P to this process is unclear, the disruption of GAPDH function due to oxidative stress likely plays a role.
A: Several research papers delve into the specific interactions of G3P and GAPDH. For example, one study used immobilized GAPDH to investigate its complex formation with phosphoglycerate kinase, another enzyme involved in glycolysis. [] This study demonstrated the formation of stable bienzyme complexes, highlighting the potential for metabolic channeling within the pathway.
A: "Channeling" refers to the direct transfer of a metabolite (like G3P) between two sequentially acting enzymes (like GAPDH and phosphoglycerate kinase) without it being released into the bulk solution. [] This phenomenon is thought to increase the efficiency of metabolic pathways by reducing diffusion distances and minimizing the loss of intermediates. []
A: Isoenzymes are enzymes that catalyze the same chemical reaction but have different amino acid sequences. [, ] This difference in sequence can lead to variations in their kinetic properties, such as their affinity for substrates like G3P. For example, the study on yeast GAPDH isoenzymes (Tdh2 and Tdh3) showed that they have different sensitivities to oxidative stress, suggesting potential differences in their interaction with G3P under these conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


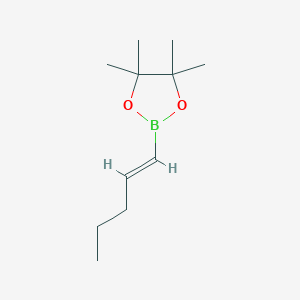
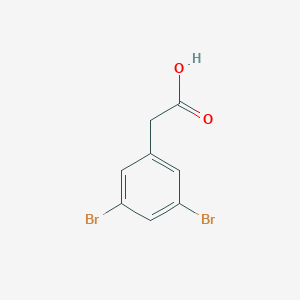
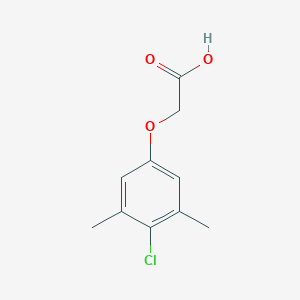
![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)
